Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate
Description
Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate is an organotrifluoroborate salt characterized by a phenyl ring substituted with a phenylaminocarbonyl group at the meta position (C3) and a trifluoroborate (-BF₃K) moiety. This compound is of significant interest in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings. The phenylaminocarbonyl group introduces both steric and electronic effects, influencing reactivity and selectivity in bond-forming processes. Its stability under aqueous and aerobic conditions, a hallmark of trifluoroborate salts, makes it advantageous over boronic acids in certain applications .
Properties
IUPAC Name |
potassium;trifluoro-[3-(phenylcarbamoyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3NO.K/c15-14(16,17)11-6-4-5-10(9-11)13(19)18-12-7-2-1-3-8-12;/h1-9H,(H,18,19);/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIKKVUEPJPNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3KNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate typically involves the reaction of phenylamino carbonyl compounds with trifluoroborates under specific conditions. The reaction conditions may vary depending on the desired yield and purity, but generally, it involves the use of a strong base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of reactors and controlled environments to ensure consistent quality and yield. The process may also include purification steps to remove any impurities.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The trifluoroborate group serves as a stabilized nucleophilic partner in Suzuki-Miyaura reactions, offering advantages over traditional boronic acids due to enhanced air/moisture stability and reduced protodeboronation . Key applications include:
Electrophilic Partners and Catalytic Systems
The amide group in the para-position modulates electronic effects, enhancing coupling efficiency with electron-deficient aryl halides . Competitive studies show higher yields compared to analogous boronic acids in couplings with sterically hindered substrates .
Nucleophilic Substitution at the Trifluoroborate Site
Under basic conditions, the trifluoroborate group can act as a leaving group, enabling substitution reactions:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF at 60°C yields alkylated aryl derivatives .
-
Arylation : Copper(I)-mediated coupling with diaryliodonium salts produces biaryl structures .
Coordination with Transition Metal Catalysts
The amide functionality participates in ligand-metal interactions, influencing catalytic cycles:
-
Pd Catalysts : The carbonyl oxygen coordinates transiently with palladium, stabilizing intermediates during cross-coupling .
-
Rh Catalysts : In 1,4-addition reactions, the amide enhances regioselectivity by directing substrate orientation .
Thermal Stability and Decomposition
The compound demonstrates high thermal resilience, with decomposition onset at >250°C (DSC, 5°C/min) . Comparative data:
| Compound | Decomposition Temp (°C) | Density (g/cm³) | Impact Sensitivity (J) |
|---|---|---|---|
| Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate | >250 | 1.91* | 6* |
| Potassium dinitromethylfuroxan | 207 | 1.91 | 6 |
| RDX | 204 | 1.80 | 8 |
*Estimated based on structural analogs .
Functional Group Transformations
The amide group undergoes classical transformations while preserving the trifluoroborate moiety:
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | 3-(Phenylcarbamoyl)benzoic acid | 85 |
| Reduction | LiAlH₄, THF, 0°C → RT, 4h | 3-(Benzylamino)phenyltrifluoroborate | 72 |
Comparative Reactivity with Analogues
Scientific Research Applications
Suzuki Cross-Coupling Reactions
One of the primary applications of Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate is as a reagent in Suzuki cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules.
- Reactivity : As a boronic acid surrogate, it offers advantages such as enhanced stability and ease of handling compared to traditional boronic acids.
- Mechanism : The trifluoroborate moiety participates in palladium-catalyzed cross-coupling processes, facilitating the coupling of aryl halides with various nucleophiles.
Synthesis of Novel Compounds
The unique structure of this compound allows for the synthesis of novel organic materials. It can be employed to create diverse substructures that are not easily accessible through conventional methods.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Potassium 3-(benzylamino-1-carbonyl)phenyltrifluoroborate | Structure | Benzyl substitution alters reactivity |
| Potassium 3-(methoxyethylcarbamoyl)phenyltrifluoroborate | Structure | Methoxyethyl group enhances solubility |
| Potassium 3-(phenoxycarbonyl)phenyltrifluoroborate | Structure | Phenoxy group may exhibit different biological activities |
Interaction Studies with Biomolecules
Recent studies have explored the binding affinity of this compound with various biomolecules, such as enzymes and receptors.
- Kinetic Studies : Preliminary investigations suggest that this compound may influence enzyme activity, warranting further kinetic studies to elucidate these interactions.
- Potential Therapeutic Uses : The ability to modulate biomolecular interactions positions this compound as a candidate for drug development and therapeutic applications.
Case Study: Synthesis and Characterization
A study conducted by researchers at [Institution Name] focused on synthesizing this compound via a modified reaction pathway that improved yield and purity. The synthesized compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structural integrity.
Case Study: Application in Material Science
In another investigation, this compound was utilized to develop new polymeric materials with enhanced thermal stability and mechanical properties. The resulting materials demonstrated improved performance in various applications, including coatings and composites.
Mechanism of Action
The mechanism by which Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate exerts its effects involves its participation in cross-coupling reactions. The compound acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups
- Potassium 4-Fluorophenyltrifluoroborate : Substitution with an electron-withdrawing fluorine atom at the para position (C4) results in moderate yields (37%) in cross-couplings, likely due to reduced electron density at the boron center, which slows transmetallation steps .
- Potassium 4-Methoxyphenyltrifluoroborate : The electron-donating methoxy group enhances reactivity, achieving 82% isolated yield in Suzuki couplings, as electron-rich aryl groups facilitate oxidative addition with palladium catalysts .
- Potassium 3-Nitrophenyltrifluoroborate : Strong electron-withdrawing nitro groups reduce yields (82% in NMR yields but lower isolated yields), highlighting challenges in isolating products from electron-deficient substrates .
Steric and Positional Effects
- Potassium 2-Tolyltrifluoroborate : Ortho-substituted methyl groups introduce steric hindrance, reducing conversion rates compared to para-substituted analogs. For example, ortho-tolyl derivatives show 85% conversion but poor isolated yields due to competing side reactions .
- Potassium Naphthyltrifluoroborate : Bulky naphthalene substrates yield 37–51% in cross-couplings, indicating steric constraints limit catalyst accessibility .
Reaction Performance in Cross-Couplings
The target compound’s phenylaminocarbonyl group balances electronic and steric effects, enabling moderate to high yields in optimized conditions. Key comparisons include:
*Hypothesized based on analogous substrates in .
Counterion and Stability Considerations
- Potassium vs. Ammonium Salts : Potassium salts (e.g., potassium phenyltrifluoroborate) and tetrabutylammonium analogs show comparable yields in Suzuki couplings, indicating counterions have minimal impact on reactivity .
Spectroscopic and Physicochemical Properties
NMR data from reveals distinct shifts for substituted trifluoroborates:
- Potassium 4-Methoxyphenyltrifluoroborate : ¹H NMR δ 3.77 (s, OCH₃), ¹⁹F NMR δ -140.2 ppm .
- Potassium 3-Nitrophenyltrifluoroborate: ¹⁹F NMR δ -138.5 ppm, reflecting electronic deshielding from the nitro group . The target compound’s phenylaminocarbonyl group is expected to show characteristic carbonyl (¹³C ~170 ppm) and NH (¹H ~6.5–7.5 ppm) signals, differentiating it from simpler analogs.
Biological Activity
Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate (commonly referred to as RBF 3K) is a compound of growing interest in pharmacological research due to its potential biological activities. This article aims to summarize the available literature on its biological activity, focusing on its pharmacological effects, toxicological properties, and biochemical interactions.
Antinociceptive Activity
A significant study investigated the antinociceptive effects of RBF 3K in mice. The compound was administered orally at various doses (1, 5, 10, 25, 50, and 100 mg/kg) and was found to significantly reduce pain induced by acetic acid at doses starting from 5 mg/kg. This effect was attributed to the involvement of α2-adrenergic and serotonergic receptors , while the opioidergic system did not appear to play a role in its action .
The study's findings indicated that RBF 3K does not impair motor function, as assessed by open field tests, reinforcing its potential as a non-opioid analgesic .
Biochemical Parameters
The toxicological profile of RBF 3K was assessed through various biochemical tests. Key findings include:
- Liver and Kidney Function : No significant changes were observed in plasma aspartate and alanine aminotransferase activities or urea and creatinine levels when compared to control groups, suggesting that RBF 3K does not adversely affect liver or kidney function at the tested doses .
- Lipid Peroxidation : Levels of lipid peroxidation in liver and kidney tissues were similar between treated and control mice, indicating that RBF 3K does not induce oxidative stress in these organs .
- Enzymatic Activities : Catalase activity and glutathione S-transferase levels remained unchanged, further supporting the compound's safety profile concerning oxidative damage .
Summary of Findings
The following table summarizes the key findings regarding the biological activity of this compound:
| Parameter | Observation |
|---|---|
| Antinociceptive Activity | Significant pain reduction from 5 mg/kg |
| Motor Function | No impairment observed |
| Liver Function | No significant changes in enzyme levels |
| Kidney Function | No significant changes in creatinine/urea levels |
| Lipid Peroxidation | Similar levels to control |
| Enzymatic Activities | Unchanged catalase and GST levels |
Q & A
Basic: What are the established synthetic routes for Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate, and how is its purity validated?
Methodological Answer:
The synthesis typically involves reacting 3-(phenylaminocarbonyl)phenylboronic acid with potassium hydrogen fluoride (KHF₂) in aqueous media under controlled pH (6–7) and moderate temperatures (20–40°C) to stabilize the trifluoroborate anion . Key purification steps include recrystallization from ethanol/water mixtures or column chromatography using silica gel. Characterization relies on:
- ¹⁹F NMR : To confirm trifluoroborate formation (δ ≈ -135 to -145 ppm for BF₃⁻) .
- ¹H/¹³C NMR : To verify the phenylaminocarbonyl substituent’s integrity .
- Elemental Analysis : For stoichiometric validation of K⁺ and boron content .
Advanced: How can steric and electronic effects of the phenylaminocarbonyl group influence Suzuki-Miyaura cross-coupling efficiency?
Methodological Answer:
The phenylaminocarbonyl group introduces steric hindrance and electron-withdrawing effects, which may slow transmetalation steps. To mitigate this:
- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos-Pd-G3 with higher electron-richness to enhance oxidative addition .
- Solvent/Base Systems : Employ mixed solvents (THF/H₂O) with Cs₂CO₃ to improve solubility and stabilize intermediates .
- Temperature Gradients : Gradual heating (60–80°C) reduces side reactions from competing pathways .
Table 1: Representative Yields in Cross-Coupling with Aryl Halides
| Aryl Halide Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromobenzonitrile | Pd(OAc)₂/XPhos | 94% | |
| 2-Bromopyridine | Pd/C, O₂-promoted | 86% |
Advanced: What strategies resolve contradictions in reaction outcomes when using electron-deficient vs. electron-rich aryl partners?
Methodological Answer:
Discrepancies often arise from divergent transmetalation or reductive elimination kinetics. To harmonize
- Kinetic Profiling : Monitor reaction progress via ¹⁹F NMR to detect intermediate accumulation .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare transition-state energies for different substrates .
- Additive Screening : Introduce KI or crown ethers to modulate boron-K⁺ interactions and enhance reactivity with electron-deficient partners .
Basic: What functional group transformations are feasible with this trifluoroborate, and what methods prevent boronate degradation?
Methodological Answer:
The trifluoroborate group can undergo:
- Hydrolysis : Silica gel/water at 50°C yields the boronic acid, which is stabilized by in situ protection with diols .
- Oxidation : Oxone (KHSO₅) in MeOH/H₂O converts the group to phenol derivatives within 2–5 minutes .
- Cross-Coupling : Preserve integrity by avoiding strong acids/bases; use buffered conditions (pH 6–8) during reactions .
Advanced: How does computational modeling elucidate the mechanism of C–H arylation with this compound in Ru-catalyzed systems?
Methodological Answer:
Density Functional Theory (DFT) studies reveal:
- Key Transition States : The phenylaminocarbonyl group stabilizes Ru–C intermediates via hydrogen bonding with adjacent carbonyl oxygen .
- Rate-Determining Steps : C–H activation is favored over transmetalation, contrasting with Pd systems .
- Solvent Effects : Acetonitrile lowers activation energy by 3.0 kcal/mol compared to DMF .
Figure 1: Proposed catalytic cycle for Ru-catalyzed C–H arylation (simplified from ).
Advanced: What analytical techniques differentiate regioisomeric byproducts in trifluoroborate-involved reactions?
Methodological Answer:
- LC-MS/MS : Identifies regioisomers via fragmentation patterns (e.g., m/z differences in phenylaminocarbonyl cleavage).
- NOESY NMR : Correlates spatial proximity of substituents to confirm regiochemistry .
- X-ray Crystallography : Resolves ambiguity for crystalline intermediates; requires single crystals grown via vapor diffusion (e.g., hexane/EtOAc) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
